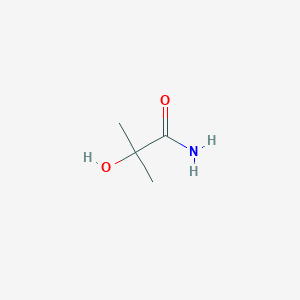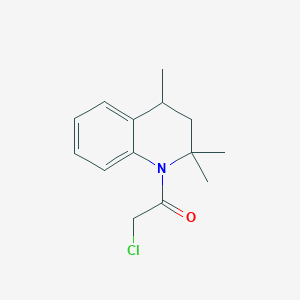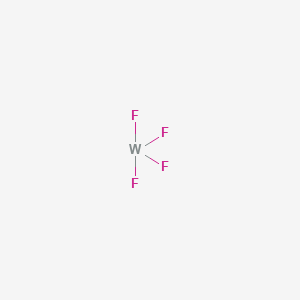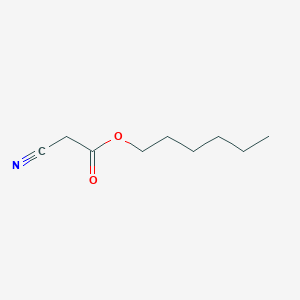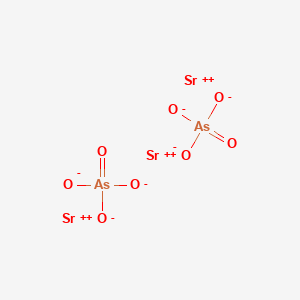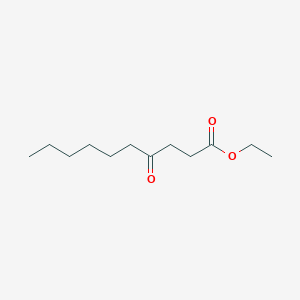
Ethyl 4-oxodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxodecanoate is a chemical compound that belongs to the family of esters. It is widely used in scientific research, particularly in the field of biochemistry and molecular biology.
Mechanism Of Action
Ethyl 4-oxodecanoate is metabolized by the action of alcohol dehydrogenase to form FAEEs. The formation of FAEEs is dependent on the activity of alcohol dehydrogenase, which varies among individuals. Ethyl 4-oxodecanoate is also metabolized by the action of acyl-CoA synthetase to form acyl-CoA esters. The formation of acyl-CoA esters is dependent on the activity of acyl-CoA synthetase, which varies among tissues.
Biochemical And Physiological Effects
Ethyl 4-oxodecanoate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of acyl-CoA synthetase in rat liver microsomes. It has also been reported to increase the activity of carnitine palmitoyltransferase in rat liver mitochondria. Ethyl 4-oxodecanoate has been shown to increase the production of reactive oxygen species in rat liver mitochondria.
Advantages And Limitations For Lab Experiments
Ethyl 4-oxodecanoate is a useful substrate for the synthesis of FAEEs and acyl-CoA esters. It is relatively easy to synthesize and purify, making it a convenient substrate for lab experiments. However, the activity of alcohol dehydrogenase and acyl-CoA synthetase can vary among individuals and tissues, which can affect the results of experiments.
Future Directions
There are several future directions for the study of Ethyl 4-oxodecanoate. One direction is to investigate the effect of Ethyl 4-oxodecanoate on the activity of other enzymes involved in fatty acid metabolism. Another direction is to investigate the effect of Ethyl 4-oxodecanoate on the production of reactive oxygen species in other tissues. Finally, the development of new methods for the synthesis and purification of Ethyl 4-oxodecanoate could improve its utility as a substrate for lab experiments.
Scientific Research Applications
Ethyl 4-oxodecanoate is widely used in scientific research, particularly in the field of biochemistry and molecular biology. It is used as a substrate for the synthesis of fatty acid ethyl esters (FAEEs) by the action of alcohol dehydrogenase. FAEEs are important biomarkers for alcohol consumption and can be used in forensic toxicology. Ethyl 4-oxodecanoate is also used as a substrate for the synthesis of acyl-CoA esters by the action of acyl-CoA synthetase. Acyl-CoA esters are important intermediates in fatty acid metabolism.
properties
CAS RN |
14294-63-4 |
|---|---|
Product Name |
Ethyl 4-oxodecanoate |
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
ethyl 4-oxodecanoate |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-11(13)9-10-12(14)15-4-2/h3-10H2,1-2H3 |
InChI Key |
MNGJUPPXQPRNJP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)CCC(=O)OCC |
Canonical SMILES |
CCCCCCC(=O)CCC(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

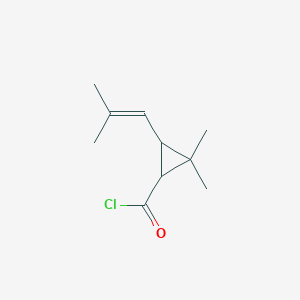
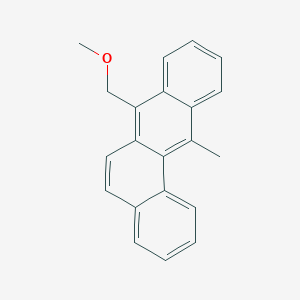
![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
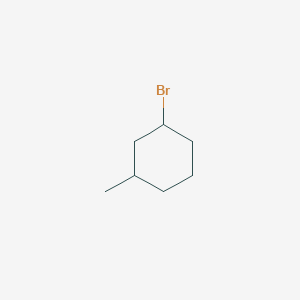
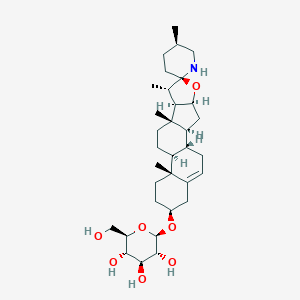
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
